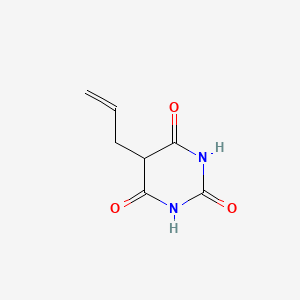

5-Allylbarbituric acid

Übersicht

Beschreibung

5-Allylbarbituric acid: is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The classical method for synthesizing barbituric acid involves the condensation of urea with malonic acid.

Alternative Methods: Other methods include the use of diethyl malonate and urea in the presence of sodium ethoxide as a condensing agent.

Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Allyl bromide, sodium ethoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted barbituric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Material : Barbituric acid

- Reagents : Allyl halides (e.g., allyl bromide)

- Catalysts : Various catalysts can be employed to facilitate the reaction, including bases like sodium ethoxide.

- Yield : Syntheses often report yields ranging from 80% to 94% depending on the specific conditions used.

Biological Activities

5-Allylbarbituric acid and its derivatives have demonstrated a range of biological activities, making them candidates for pharmaceutical development.

Anticancer Properties

Research indicates that 5-allyl derivatives exhibit significant anticancer activity. For instance:

- Mechanism : Some derivatives activate pathways that lead to apoptosis in cancer cells, such as MCF-7 breast cancer cells .

- Case Study : A study found that specific 5-allyl derivatives inhibited cell proliferation and induced cell cycle arrest in various cancer cell lines .

Antimicrobial Activity

The compound has also shown promise in combating microbial infections:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

- Case Study : A derivative was tested against multiple strains of bacteria, demonstrating a notable reduction in bacterial load in vitro .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities.

Sedative and Hypnotic Effects

Barbiturates are traditionally known for their sedative properties. This compound derivatives may offer similar effects:

- Mechanism : These compounds enhance GABAergic activity, which is crucial for their sedative effects.

Cardiovascular Applications

Some studies suggest potential uses in treating cardiovascular diseases:

- Calcium Channel Blockers : Certain derivatives act as calcium channel blockers, which can be beneficial in managing hypertension .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives in various applications:

Wirkmechanismus

5-Allylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron . This mechanism is similar to other barbiturates, which act as central nervous system depressants .

Vergleich Mit ähnlichen Verbindungen

Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.

Pentobarbital: Used as a sedative and anesthetic.

Thiopental: A rapid-onset barbiturate used in anesthesia.

Uniqueness: This substitution can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it distinct from other barbiturates .

Eigenschaften

CAS-Nummer |

2565-43-7 |

|---|---|

Molekularformel |

C7H8N2O3 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |

InChI-Schlüssel |

JLXDSDWQIIJSHV-UHFFFAOYSA-N |

SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Kanonische SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Aussehen |

Solid powder |

Key on ui other cas no. |

2565-43-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.